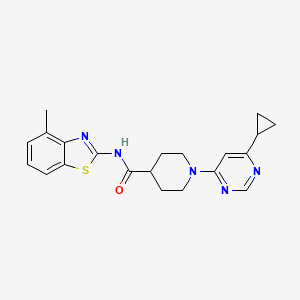
1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H23N5OS and its molecular weight is 393.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(6-Cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Cyclopropylpyrimidine moiety
- Benzothiazole ring
- Piperidine backbone
This unique combination of functional groups may contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the cyclopropylpyrimidine core.
- Coupling with the benzothiazole derivative.
- Finalization through piperidine carboxamide formation.
These steps require careful control of reaction conditions to yield a high-purity product.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For example, derivatives containing piperidine have shown effectiveness against various bacterial strains, including Salmonella typhi and Staphylococcus aureus .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Studies have demonstrated that related compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
| Enzyme | Inhibition Activity | IC50 Values |
|---|---|---|
| Acetylcholinesterase | Strong inhibition | 0.63 ± 0.001 µM |
| Urease | Moderate to strong inhibition | 2.14 ± 0.003 µM |
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. Its ability to interact with cellular pathways involved in cancer proliferation is under investigation. Similar compounds have been noted for their anti-inflammatory and antiproliferative activities .
The biological activity of this compound is hypothesized to involve:
- Receptor Binding : The compound may bind to specific receptors in the body, modulating their activity.
- Enzyme Interaction : By inhibiting enzymes like AChE, it can influence neurotransmitter levels and other metabolic pathways.
- Cellular Pathway Modulation : It may alter signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Antibacterial Screening : A study evaluated various piperidine derivatives for their antibacterial efficacy against multiple strains, revealing moderate to strong activity in several cases .
- Docking Studies : In silico studies have shown promising interactions between these compounds and target proteins, suggesting a strong binding affinity that could translate into therapeutic effects .
特性
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-13-3-2-4-17-19(13)24-21(28-17)25-20(27)15-7-9-26(10-8-15)18-11-16(14-5-6-14)22-12-23-18/h2-4,11-12,14-15H,5-10H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFCRJGQAGMWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)C4=NC=NC(=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














